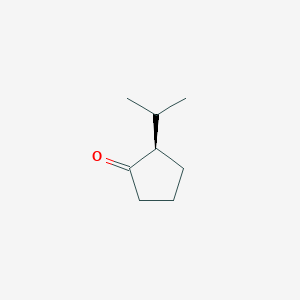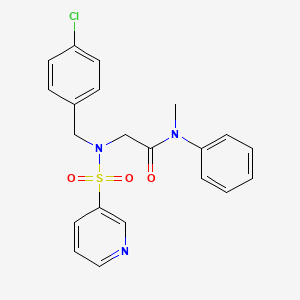
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate
Vue d'ensemble
Description
“(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate” is an acylcarnitine . More specifically, it is an (2S,3R)-3-hydroxy-2-methylbutanoic acid ester of carnitine . It contains a total of 26 atoms: 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular weight of “(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate” is 247.141974 g/mol . The formula is C11H21NO5 .
Applications De Recherche Scientifique
Biofuel Production
Butanol, including its isomers, has been identified as a promising biofuel. A comprehensive study on the combustion model for butanol isomers elucidates the unique oxidation features and combustion properties of linear and branched alcohols, suggesting its potential in bio-derived fuels and blending agents for petroleum-derived fuels (Sarathy et al., 2012).
Medicinal Chemistry and Probe Development
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline have been synthesized and shown to exhibit distinct conformational preferences useful in probes and medicinal chemistry. Their incorporation into peptides and subsequent detection by 19F NMR suggests applications in the sensitive detection of biomolecules (Tressler & Zondlo, 2014).
Hydrophilicity and Chemical Interactions
Research on trimethylamine-N-oxide and similar compounds reveals insights into hydrophilicity and hydrophobicity indices, challenging the assumption that methyl groups always promote hydrophobicity. This has implications for understanding molecular interactions in various environments (Koga et al., 2011).
Environmental Chemistry
The study of OH-initiated degradation of 2-aminoethanol, involving trimethylammonium ion-related reactions, provides insights into atmospheric chemistry and pollutant degradation processes. This highlights the environmental impact and transformations of chemical compounds in the atmosphere (Karl et al., 2011).
CO2 Capture Technology
Research on new amines for enhanced carbon dioxide capture performance investigates the effect of chemical structures on CO2 solubility and absorption kinetics. The study of tertiary amines including those with trimethylammonium groups could lead to improvements in CO2 capture technologies and contribute to environmental sustainability efforts (Singto et al., 2016).
Synthetic Ion Channels
The use of photolabile groups, including trimethylammonium-related compounds, in the optical gating of synthetic ion channels opens new avenues for controlled release, sensing, and information processing at the nanoscale. This research could have wide-ranging implications for drug delivery systems and nanotechnology (Ali et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTZIAPBIBHND-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CCO)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CCO)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)



![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)

![1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2590645.png)



![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)

![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)